Octadecyl 4-benzamidobutanoate

Description

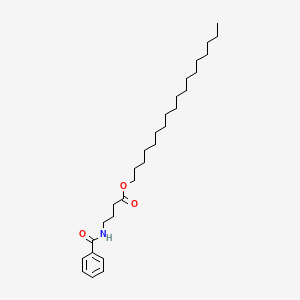

Octadecyl 4-benzamidobutanoate is a synthetic ester derivative comprising an 18-carbon alkyl chain (octadecyl group) linked to a butanoate backbone substituted with a benzamide moiety. This structure confers a unique combination of hydrophobicity (from the long alkyl chain) and polar interactions (from the ester and benzamide groups). Its functional groups suggest capabilities for hydrogen bonding, π-π interactions, and steric selectivity, distinguishing it from simpler alkyl or halogenated analogs.

Properties

CAS No. |

52558-67-5 |

|---|---|

Molecular Formula |

C29H49NO3 |

Molecular Weight |

459.7 g/mol |

IUPAC Name |

octadecyl 4-benzamidobutanoate |

InChI |

InChI=1S/C29H49NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-26-33-28(31)24-21-25-30-29(32)27-22-18-17-19-23-27/h17-19,22-23H,2-16,20-21,24-26H2,1H3,(H,30,32) |

InChI Key |

VTFSEVMPXKHECO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CCCNC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octadecyl 4-benzamidobutanoate typically involves the esterification of 4-benzamidobutanoic acid with octadecanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of Octadecyl 4-benzamidobutanoate may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution: The compound can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water as the solvent.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Various nucleophiles under appropriate conditions.

Major Products:

Hydrolysis: 4-benzamidobutanoic acid and octadecanol.

Reduction: Corresponding alcohols.

Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Chemistry: Octadecyl 4-benzamidobutanoate is used as a model compound in studying esterification and hydrolysis reactions. Its long alkyl chain makes it suitable for investigating the behavior of surfactants and emulsifiers.

Biology: In biological research, this compound can be used to study the interactions between long-chain esters and biological membranes. It may also serve as a precursor for synthesizing biologically active molecules.

Medicine: Octadecyl 4-benzamidobutanoate has potential applications in drug delivery systems due to its amphiphilic nature. It can be used to formulate lipid-based drug carriers that enhance the solubility and bioavailability of hydrophobic drugs.

Industry: In the industrial sector, this compound is used in the formulation of cosmetics and personal care products. Its emollient properties make it a valuable ingredient in lotions, creams, and other skincare products.

Mechanism of Action

The mechanism of action of Octadecyl 4-benzamidobutanoate involves its interaction with biological membranes. The long octadecyl chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This integration can affect the function of membrane-bound proteins and enzymes, influencing various cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison :

Octadecyl chloride (C₁₈H₃₇Cl): A halogenated paraffin with a terminal chloride group .

Octadecyl ammonium oxide (C₁₈H₃₇N⁺(CH₃)₂O⁻): A cationic surfactant with a quaternary ammonium head group .

Methyl 2-benzoylamino-3-oxobutanoate: A methyl ester with benzoylamino and ketone functionalities .

Octadecyl-bonded silica : A chromatographic stationary phase with C₁₈ chains covalently attached to silica .

Table 1: Structural and Functional Comparison

| Compound | Functional Groups | Key Structural Features |

|---|---|---|

| Octadecyl 4-benzamidobutanoate | Ester, benzamide, C₁₈ alkyl | Polar amide, aromatic ring, long chain |

| Octadecyl chloride | Chloride, C₁₈ alkyl | Non-polar halogen, linear chain |

| Octadecyl ammonium oxide | Quaternary ammonium, C₁₈ alkyl | Ionic head group, surfactant |

| Methyl 2-benzoylamino-3-oxobutanoate | Ester, benzamide, methyl, ketone | Short chain, reactive ketone moiety |

| Octadecyl-bonded silica | C₁₈ alkyl, siloxane bonds | Hydrophobic, rigid silica support |

Octadecyl Chloride

- Lubrication Behavior : Exhibits low friction (µ ≈ 0.1) in solid state but increased friction above its melting point (~20°C) due to loss of structural integrity .

- Thermal Stability : Stable up to 300°C without forming reactive chloride films, unlike more labile chlorinated compounds .

- Contrast with Octadecyl 4-Benzamidobutanoate: The benzamide group in the latter may enhance thermal stability via intramolecular hydrogen bonding, though this remains speculative.

Octadecyl Ammonium Oxide

- Surfactant Performance : At 0.05–0.1% concentration, forms stable emulsions with oleate amide propyl betaine, critical for oilfield applications .

- Contrast: Octadecyl 4-benzamidobutanoate’s non-ionic nature may reduce ionic interactions in emulsions but improve compatibility with pH-sensitive systems.

Methyl 2-Benzoylamino-3-oxobutanoate

- Reactivity : Serves as a precursor in heterocyclic synthesis, reacting with aromatic amines under acid catalysis .

- Contrast: The octadecyl chain in Octadecyl 4-benzamidobutanoate likely reduces solubility in polar solvents, limiting its utility in solution-phase organic reactions.

Octadecyl-Bonded Silica

- Chromatographic Performance: Separates planar/non-planar compounds (e.g., vitamin D isomers) via hydrophobic and steric interactions .

- Contrast: The benzamide group in Octadecyl 4-benzamidobutanoate could introduce π-π interactions, enhancing selectivity for aromatic analytes in HPLC.

Thermal and Conformational Behavior

- Solid-State NMR Insights : Octadecyl chains in crystalline phases show distinct ¹³C chemical shifts (~33 ppm for trans conformers vs. ~30 ppm for gauche-rich phases) .

- Implications: The rigid benzamide group in Octadecyl 4-benzamidobutanoate may restrict chain mobility, favoring trans conformations and higher melting points compared to flexible analogs like octadecyl chloride.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.